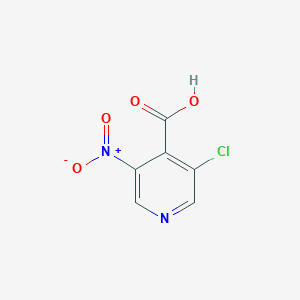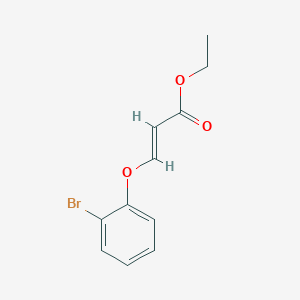
3-Chloro-5-nitroisonicotinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-nitroisonicotinic acid is an organic compound with the molecular formula C6H3ClN2O4. It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the 3-position and a nitro group at the 5-position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitroisonicotinic acid typically involves the nitration of 3-chloroisonicotinic acid. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 5-position of the pyridine ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained in high yield .
Industrial Production Methods
Industrial production of 3-Chloro-5-nitroisonicotinic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The product is typically purified through recrystallization or other suitable purification techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-nitroisonicotinic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines in the presence of a base.
Major Products Formed
Reduction: The major product is 3-chloro-5-aminoisonicotinic acid.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 3-azido-5-nitroisonicotinic acid or 3-thio-5-nitroisonicotinic acid.
Oxidation: Oxidation products are less common but may include various oxidized derivatives of the original compound.
Applications De Recherche Scientifique
3-Chloro-5-nitroisonicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Chloro-5-nitroisonicotinic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloroisonicotinic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroisonicotinic acid: Lacks the chlorine atom, affecting its biological activity and membrane permeability.
Isonicotinic acid: The parent compound without any substituents, used as a reference in comparative studies
Uniqueness
3-Chloro-5-nitroisonicotinic acid is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H3ClN2O4 |
|---|---|
Poids moléculaire |
202.55 g/mol |
Nom IUPAC |
3-chloro-5-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3ClN2O4/c7-3-1-8-2-4(9(12)13)5(3)6(10)11/h1-2H,(H,10,11) |
Clé InChI |
WSHKZBAVUGWAGE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Cl)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-[[3-(Fluorosulfonyl)phenyl]amino]-1,3-dioxopropyl]-2-(hexadecyloxy)benzenesulfonyl fluoride](/img/structure/B12281347.png)

![Ethyl 2-[1-hydroxy-4-methyl-3-[methyl-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12281358.png)
![(1R,4R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12281362.png)
![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12281369.png)
![(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one](/img/structure/B12281377.png)


![Methyl 4-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B12281401.png)
![tert-Butyl 8-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12281408.png)
![4-[2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12281418.png)


